molecular formula C12H12N6 B11050572 [1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-

[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-

Cat. No.: B11050572
M. Wt: 240.26 g/mol
InChI Key: ANBKQSJZRNQFEB-UHFFFAOYSA-N
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Description

N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(3-PYRIDYLMETHYL)AMINE is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(3-PYRIDYLMETHYL)AMINE typically involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methyl group: Methylation reactions using methylating agents.

    Attachment of the pyridylmethylamine group: This step involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(3-PYRIDYLMETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(2-PYRIDYLMETHYL)AMINE
  • N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(4-PYRIDYLMETHYL)AMINE

Uniqueness

N-(6-METHYL[1,2,4]TRIAZOLO[1,5-B]PYRIDAZIN-8-YL)-N-(3-PYRIDYLMETHYL)AMINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

6-methyl-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-b]pyridazin-8-amine

InChI

InChI=1S/C12H12N6/c1-9-5-11(12-15-8-16-18(12)17-9)14-7-10-3-2-4-13-6-10/h2-6,8,14H,7H2,1H3

InChI Key

ANBKQSJZRNQFEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC=N2)C(=C1)NCC3=CN=CC=C3

Origin of Product

United States

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